Molecular Weight and H-Bond Acceptor Count Differentiation vs. Morpholine Analog (CAS 289700-48-7)
The target compound (CAS 289700-47-6) differs from its closest commercial analog WAY-638584 (CAS 289700-48-7) by the replacement of the pyrrolidine ring (5-membered, tertiary amine) with a morpholine ring (6-membered, ether-containing amine). This substitution results in a molecular weight reduction of 16 Da (420.52 vs. 436.52 g/mol) and a decrease in the hydrogen-bond acceptor count from 4 to 3, as morpholine contributes an additional ether oxygen . These physicochemical differences place the two compounds in distinct property spaces relevant to oral bioavailability filtering (e.g., Lipinski Rule of 5 compliance margins) and blood-brain barrier penetration potential [1].
| Evidence Dimension | Molecular weight and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | MW = 420.52 g/mol; HBA = 3; Formula = C24H24N2O3S |
| Comparator Or Baseline | WAY-638584 (CAS 289700-48-7): MW = 436.52 g/mol; HBA = 4; Formula = C24H24N2O4S |
| Quantified Difference | ΔMW = -16 Da (-3.7%); ΔHBA = -1 (pyrrolidine N vs. morpholine N+O) |
| Conditions | Calculated from molecular formula; standard ChemDraw/InstantJChem property prediction |
Why This Matters
For procurement in lead optimization or fragment-based screening programs, a 16 Da mass difference and altered H-bonding profile can significantly impact ligand efficiency metrics (LE, LLE) and pharmacokinetic predictions, making the two compounds non-interchangeable for SAR conclusions.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0 View Source
